{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol
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Overview
Description
{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Methodologies and Chemical Diversity
Research indicates that compounds with related chemical structures are synthesized for diverse applications, including the development of structurally diverse non-natural compounds for biological screening. For instance, the diversity-oriented synthesis approach using oxidative carbon-hydrogen bond activation and click chemistry facilitates the creation of a library of structurally varied compounds. Such methodologies can be applied to synthesize analogs of "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" for potential biological activity screening (Zaware et al., 2011).
Sensor Applications
Related research demonstrates the utility of pyrazole derivatives in sensor technologies. For example, fiber-optic fluorosensing of lower alcohols utilizes highly fluorescent dyes based on pyrazole structures. This indicates potential applications of "this compound" in developing new materials for the optical sensing of chemical compounds or environmental monitoring (Orellana et al., 1995).
Chemical Stability and Drug Design
The study of N-acyl azoles' conformational properties, including pyrazole, reveals insights into chemical stability and E-amide preference, which is critical for drug design. The stability and conformational preferences of such compounds can inform the design of new drugs or functional materials, highlighting a potential research application area for "this compound" in drug development or material science (Takahashi et al., 2017).
Future Directions
properties
IUPAC Name |
(1-benzylpyrazol-4-yl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-12-15-9-19(6-7-23-13-15)17(22)16-8-18-20(11-16)10-14-4-2-1-3-5-14/h1-5,8,11,15,21H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVWUBJHUCYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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